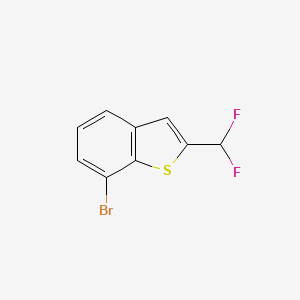

7-Bromo-2-(difluoromethyl)-1-benzothiophene

Description

7-Bromo-2-(difluoromethyl)-1-benzothiophene is a halogenated benzothiophene derivative featuring a bromine atom at the 7-position and a difluoromethyl (-CF₂H) group at the 2-position. Benzothiophene scaffolds are widely explored in medicinal and agrochemical research due to their structural rigidity, metabolic stability, and capacity for diverse functionalization . The bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions in drug discovery , while the difluoromethyl group introduces steric and electronic effects that modulate lipophilicity, metabolic resistance, and binding interactions . This compound is of particular interest in the development of antifungal agents and kinase inhibitors, as evidenced by its structural similarity to patented fungicidal compositions .

Properties

Molecular Formula |

C9H5BrF2S |

|---|---|

Molecular Weight |

263.10 g/mol |

IUPAC Name |

7-bromo-2-(difluoromethyl)-1-benzothiophene |

InChI |

InChI=1S/C9H5BrF2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,9H |

InChI Key |

RLJLHMNEYWCNNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(difluoromethyl)-1-benzothiophene typically involves the bromination of 2-(difluoromethyl)-1-benzothiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and yield optimization.

Industrial Production Methods: For large-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 7 enables participation in palladium-catalyzed cross-coupling reactions. For example:

-

Suzuki–Miyaura Coupling : Reacts with arylboronic acids under Pd(OAc)₂ catalysis (5 mol %) with DPEphos as a ligand in DMF at 160°C, yielding biaryl derivatives (e.g., 7-aryl-2-(difluoromethyl)-1-benzothiophenes) .

-

Buchwald–Hartwig Amination : Forms C–N bonds with amines using Pd catalysts, though steric hindrance from the difluoromethyl group may necessitate elevated temperatures or bulkier ligands .

Electrophilic Substitution

The electron-withdrawing difluoromethyl group directs electrophilic attacks to the C3 position of the benzothiophene core. Key reactions include:

-

C3 Arylation : Using aryl iodides and Pd catalysis at room temperature, β-arylation occurs selectively at C3 with yields up to 88% .

-

Bromothiolation : Reacts with xanthates and pentafluorophenyl bromide under electrophilic conditions to form sulfurated derivatives (e.g., 2-bromo-7-(difluoromethyl)benzenethiols) .

Functional Group Transformations

The difluoromethyl group can undergo selective transformations:

-

Hydrolysis : Under acidic or basic conditions, converts to a carboxylic acid or alcohol, though stability challenges require controlled conditions .

-

Radical Fluorination : Participates in photoredox-mediated fluorination using alkoxyamines, though competing elimination pathways necessitate HFIP as a proton source .

Metal-Free Regioselective Reactions

Benzothiophene S-oxides derived from the parent compound undergo regioselective C3 functionalization:

| Reaction Type | Conditions | Yield | Product |

|---|---|---|---|

| Arylation | Phenol, BF₃·OEt₂, 45°C | 77–90% | C3-Arylated benzothiophenes |

| Alkylation | Silanes, pTsOH, 45°C | 67–82% | C3-Alkylated derivatives |

Stability and Competing Pathways

-

Elimination vs. Substitution : The bromine substituent favors SNAr pathways, but steric bulk from the difluoromethyl group can promote elimination, requiring optimized bases (e.g., CsF over KF) .

-

Thermal Decomposition : Degrades above 200°C, releasing HBr and forming difluoromethyl-substituted thiophene byproducts .

Scientific Research Applications

Scientific Research Applications

7-Bromo-2-(difluoromethyl)-1-benzothiophene is primarily used as a building block in synthesizing complex molecules. While specific case studies and comprehensive data tables are not available within the provided search results, the general applications of benzothiophenes and difluoromethylation can provide insight.

Benzothiophene Derivatives:

- Synthesis of Novel Compounds Benzothiophenes are used to synthesize a library of novel compounds with potential biological activities .

- Building Blocks Benzothiophenes serve as building blocks for synthesizing fused pyridine derivatives and hydrazones .

- Pharmaceutical Relevance Benzothiophenes are valuable in creating molecules with pharmaceutical relevance .

Difluoromethylation Applications:

- Modulation of Lipophilicity Introducing a difluoromethyl group can modulate a molecule's lipophilicity, which is crucial for drug development . For instance, difluoromethylbenzene is more lipophilic than phenol .

- Improved ADME Properties Difluoromethylation can affect a compound's absorption, distribution, metabolism, and excretion, influencing its drug-like properties . Studies have indicated that ArOCF2H compounds may display decreased lipophilicity but higher permeability compared to ArOCF3 analogs .

- Late-Stage Difluoromethylation Difluoromethylation processes are used to install CF2H onto biomolecules, such as proteins, offering streamlined access to molecules of pharmaceutical relevance .

Synthesis Techniques

One efficient synthesis method involves a domino reaction protocol to create functionalized benzothiophenes . These functionalized benzothiophenes can then be used to synthesize various derivatives, such as fused pyridine derivatives via Friedlander reactions and hydrazones by reacting with hydrazine derivatives .

- Domino Reaction Protocol This protocol efficiently synthesizes 3-amino-2-formyl-functionalized benzothiophenes .

- Friedlander Reaction This reaction is used to form fused pyridine derivatives .

- Hydrazone Formation Reacting the aldehyde functional group of benzothiophenes with hydrazine derivatives yields hydrazones . For example, reacting nitro-substituted benzothiophene with 4-methyl-phenylhydrazine hydrochloride yields the desired product with a high yield .

Mechanism of Action

The mechanism of action of 7-Bromo-2-(difluoromethyl)-1-benzothiophene is primarily determined by its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 7-bromo-2-(difluoromethyl)-1-benzothiophene with key analogues, highlighting substituent-driven differences:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The difluoromethyl group (-CF₂H) in the target compound balances lipophilicity (LogP ~2.8) and metabolic stability more effectively than methyl (-CH₃) or trifluoromethyl (-CF₃) groups. While -CF₃ increases electronegativity, it may over-sterically hinder binding in some targets .

- Bromine vs. Chlorine: Bromine’s larger atomic radius enhances halogen bonding in protein interactions compared to chlorine, as seen in analogues like 7-bromo-3-chloro derivatives .

Biological Activity

7-Bromo-2-(difluoromethyl)-1-benzothiophene is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C10H6BrF2S

- CAS Number : 1783404-55-6

This compound features a benzothiophene core, which is known for its pharmacological properties. The incorporation of bromine and difluoromethyl groups enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammation, potentially leading to anticancer and anti-inflammatory effects .

- Receptor Modulation : Its structural features allow it to bind effectively to receptors, influencing various signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against several pathogens, making it a candidate for further exploration in infection control .

Anticancer Properties

Research indicates that derivatives of benzothiophene compounds, including this compound, can inhibit the proliferation of cancer cells. For instance, compounds similar in structure have shown promise in targeting histone deacetylases (HDACs), which are crucial in cancer cell growth regulation .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) indicating potent effects .

| Pathogen | Activity | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Active | 0.00975 |

| Enterococcus faecalis | Active | 0.00975 |

| Pseudomonas aeruginosa | Limited Activity | Not effective |

Case Studies

- Antiviral Activity : A derivative of benzothiophene was tested for its ability to inhibit influenza virus polymerase, showing an IC50 value of approximately 25 µM. This suggests potential for development as an antiviral agent .

- Cytotoxicity Assessments : Cytotoxicity assays conducted on various cell lines (e.g., MDCK and HEK293T) indicated that while the compound exhibits biological activity, it maintains a favorable safety profile with CC50 values exceeding therapeutic concentrations .

- Inflammation Inhibition : Studies on related compounds have shown inhibition of NF-κB signaling pathways, which are critical in inflammatory responses. This mechanism may also be applicable to this compound, suggesting potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-bromo-2-(difluoromethyl)-1-benzothiophene, and how do reaction conditions influence regioselectivity?

- Methodology : Synthesis typically involves bromination of a benzothiophene precursor followed by difluoromethylation. For bromination, electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–25°C) is common . Difluoromethylation may employ reagents like ClCF₂H or CF₂Br₂ in the presence of transition-metal catalysts (e.g., CuI) to ensure regioselectivity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Optimize solvent polarity (e.g., DMF vs. THF) to direct substitution to the 7-position .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology : Use X-ray crystallography (as in naphthofuran derivatives ) to resolve ambiguities in substituent positions. Complement with spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts of aromatic protons with DFT-predicted values (B3LYP/6-31G* basis set) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic patterns for bromine .

Advanced Research Questions

Q. What is the electronic impact of the difluoromethyl group on the benzothiophene core, and how does this affect reactivity in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., HOMO-LUMO analysis) to assess electron-withdrawing effects of the -CF₂H group. Compare with chloro or methyl analogs to predict reactivity in Suzuki-Miyaura couplings .

- Data Interpretation : The -CF₂H group lowers electron density at the 7-bromo position, enhancing oxidative addition efficiency with Pd catalysts .

Q. How do steric and electronic factors influence the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) using protein structures from the PDB. Compare binding affinities of this compound with non-fluorinated analogs to isolate fluorine’s contribution .

- Case Study : Fluorine’s inductive effects can enhance binding to hydrophobic pockets (e.g., in kinase inhibitors) by reducing basicity of adjacent groups .

Q. What contradictions exist in reported biological activities of halogenated benzothiophenes, and how can they be resolved experimentally?

- Methodology : Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity) and compare with structurally similar compounds (e.g., 7-bromo-2-phenyl vs. 7-bromo-2-(4-fluorophenyl) derivatives ).

- Analysis : Discrepancies may arise from differences in cell permeability (logP) or metabolic stability. Use LC-MS to quantify intracellular concentrations .

Q. How can computational models predict the compound’s metabolic pathways and potential toxicity?

- Methodology : Apply in silico tools (e.g., SwissADME) to predict cytochrome P450 interactions. Validate with in vitro microsomal assays (e.g., human liver microsomes) .

- Key Insight : The difluoromethyl group may reduce oxidative metabolism compared to -CH₃, prolonging half-life but increasing risk of bioaccumulation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.